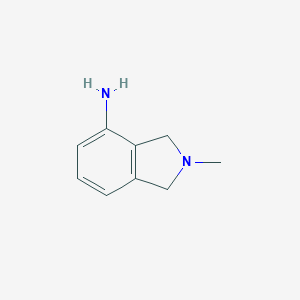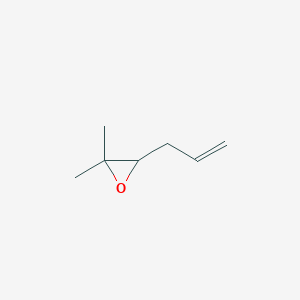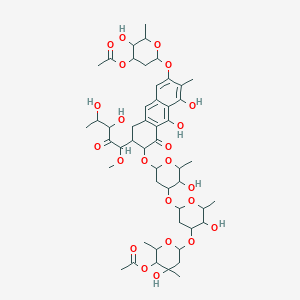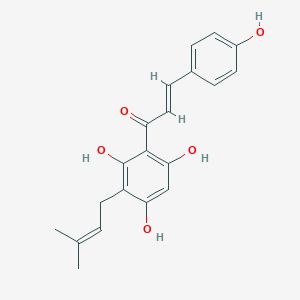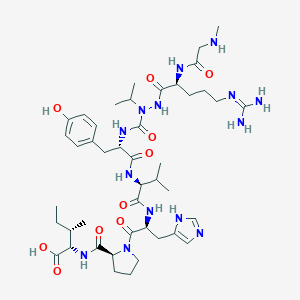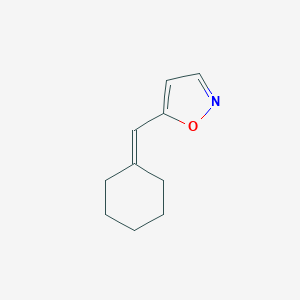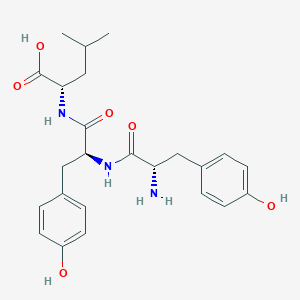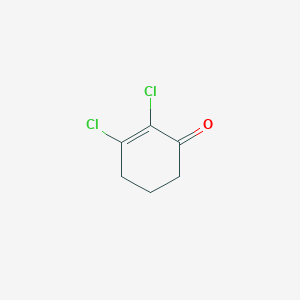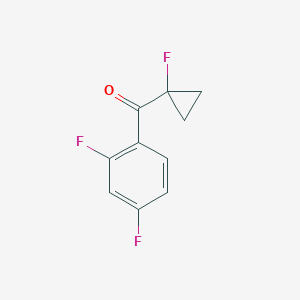
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone, also known as DFCP-M, is a novel compound that has gained attention in the scientific community for its potential applications in drug discovery.
Mécanisme D'action
The mechanism of action of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell division and proliferation. This inhibition leads to the death of cancer cells and the suppression of bacterial and viral growth.
Biochemical and Physiological Effects
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to inhibit the growth of bacterial and viral cells by disrupting their metabolic pathways. However, further research is needed to fully understand the biochemical and physiological effects of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is its high potency against cancer cells, bacteria, and viruses. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to have low toxicity in animal studies, making it a promising candidate for further development. However, one limitation of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is its limited solubility in water, which may make it difficult to administer in certain applications.
Orientations Futures
There are several future directions for the study of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone. One area of research is the development of new formulations of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone and its potential applications in drug discovery. Finally, clinical trials are needed to evaluate the safety and efficacy of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone in humans.
Méthodes De Synthèse
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone can be synthesized using a multi-step process that involves the reaction of 2,4-difluorophenylboronic acid with 1-fluorocyclopropylketone in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone in high yield and purity.
Applications De Recherche Scientifique
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been the subject of several scientific studies due to its potential as a drug candidate. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has demonstrated activity against bacteria and viruses, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
117292-27-0 |
|---|---|
Nom du produit |
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone |
Formule moléculaire |
C10H7F3O |
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
(2,4-difluorophenyl)-(1-fluorocyclopropyl)methanone |
InChI |
InChI=1S/C10H7F3O/c11-6-1-2-7(8(12)5-6)9(14)10(13)3-4-10/h1-2,5H,3-4H2 |
Clé InChI |
PKVHXQXYPSXFJJ-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)C2=C(C=C(C=C2)F)F)F |
SMILES canonique |
C1CC1(C(=O)C2=C(C=C(C=C2)F)F)F |
Synonymes |
Methanone, (2,4-difluorophenyl)(1-fluorocyclopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



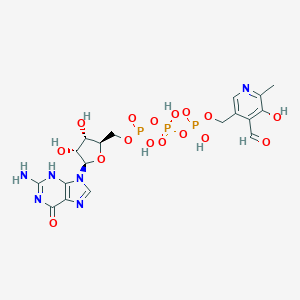
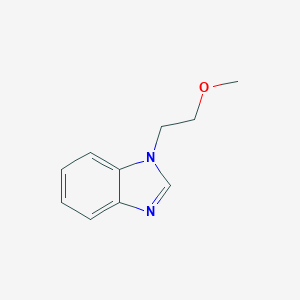
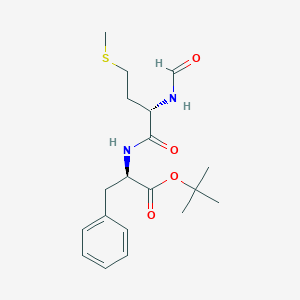
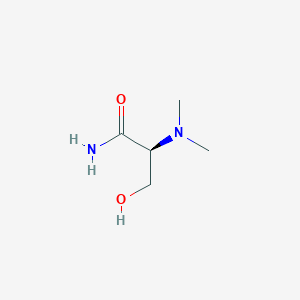
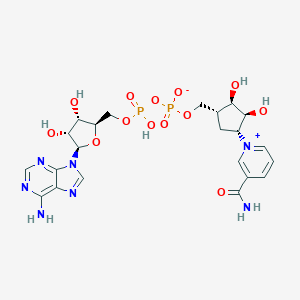
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
